Epzicom vs. Truvada (TDF/FTC) in Treatment-Naïve HIV-1: HEAT Study 96-Week Virologic Suppression (<50 copies/mL)
In the HEAT study (EPZ104057), a 96-week, randomized, open-label, multicenter head-to-head trial, Epzicom (abacavir/lamivudine 600/300 mg once daily) demonstrated comparable virologic suppression to Truvada (tenofovir/emtricitabine 300/200 mg once daily), both combined with lopinavir/ritonavir, in 688 HIV-1 treatment-naïve adults [1]. The proportion achieving HIV-1 RNA <50 copies/mL at 96 weeks (intent-to-treat, missing = failure) was 60% (206/343) for Epzicom versus 58% (200/345) for Truvada [1]. At 48 weeks, rates were 68% versus 67% respectively [1]. Median CD4+ cell count increase from baseline at 96 weeks was 250 cells/mm³ for Epzicom versus 247 cells/mm³ for Truvada [1].
| Evidence Dimension | Proportion with HIV-1 RNA <50 copies/mL at 96 weeks (ITT, M=F) |
|---|---|
| Target Compound Data | 60% (206/343 patients) |
| Comparator Or Baseline | Truvada (TDF/FTC): 58% (200/345 patients) |
| Quantified Difference | Absolute difference: +2% (Epzicom numerically higher, non-inferiority established) |
| Conditions | HEAT Study (EPZ104057): 96-week randomized open-label trial; 688 ART-naïve adults; Epzicom QD + LPV/r QD vs. Truvada QD + LPV/r QD |
Why This Matters
This head-to-head evidence establishes that Epzicom is virologically non-inferior to Truvada over 96 weeks in first-line therapy, providing formulary committees with a validated alternative NRTI backbone when renal or bone considerations favor avoiding tenofovir DF.
- [1] Smith KY, et al. Randomized, double-blind, placebo-matched, multicenter trial of abacavir/lamivudine or tenofovir/emtricitabine with lopinavir/ritonavir for initial HIV treatment. AIDS. 2009;23(12):1547-1556. (HEAT Study EPZ104057) View Source
